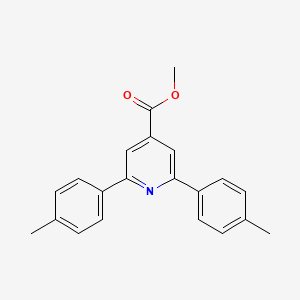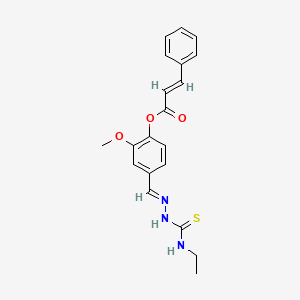
Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.
Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of alcohols or amines, depending on the specific conditions.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
- Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3 |
InChI Key |
WQYAJTPCOWXYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)

![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B12043564.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)



![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)

![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)
